Specific Scientific Field: Polymer Science
Summary of the Application: 2-Bromo-2-ethylbutanoic acid is used in the synthesis of esters of 2-bromo-2-methylpropanoate of poly(oxyalkylene) polymers such as poly(ethylene glycol) or α-methyl poly(ethylene glycol).
Methods of Application or Experimental Procedures: The halogen chain-end group in the poly(oxyalkylene) bromine-terminated esters was characterized by MALDI-TOF MS.
Results or Outcomes: Analysis of the mass spectra demonstrated that the analyte was transformed to unsaturated (elimination), alkoxy or hydroxyl end-groups (substitution) molecules when silver cationic agents were used.
2-Bromo-2-ethylbutanoic acid is an organic compound with the molecular formula C₆H₁₁BrO₂. It consists of a butanoic acid backbone with a bromine atom and an ethyl group attached to the second carbon. This compound is notable for its unique structural features, which impart distinct chemical reactivity and biological properties. The presence of the bromine atom makes it a good candidate for various substitution and elimination reactions, while the ethyl group influences its steric and electronic characteristics.
The biological activity of 2-Bromo-2-ethylbutanoic acid has been explored in various contexts, particularly in pharmacological studies. It exhibits potential as a skin sensitizer, indicating that it may induce allergic reactions upon contact with skin. Its reactivity profile suggests possible applications in medicinal chemistry, where it can serve as a precursor for more complex molecules.
The synthesis of 2-Bromo-2-ethylbutanoic acid typically involves bromination of 2-ethylbutanoic acid using bromine (Br₂) in the presence of a catalyst such as phosphorus tribromide (PBr₃). This reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
In industrial settings, similar synthetic routes are employed but scaled up for higher yields and purity. Large reactors are used, with precise control over reaction parameters, followed by purification processes such as distillation or recrystallization.
2-Bromo-2-ethylbutanoic acid finds applications in various fields:
Studies on the interactions of 2-Bromo-2-ethylbutanoic acid with other compounds reveal its potential as a reactive intermediate. Its ability to undergo substitution and elimination reactions makes it valuable for synthesizing diverse chemical entities. Understanding these interactions helps in designing better synthetic routes and optimizing reaction conditions.
Several compounds share structural similarities with 2-Bromo-2-ethylbutanoic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Bromobutanoic acid | Similar structure without ethyl group | Lacks the steric influence of the ethyl group, affecting reactivity. |
| 2-Chloro-2-ethylbutanoic acid | Chlorine atom instead of bromine | Chlorine is less reactive than bromine, influencing substitution rates. |
| 2-Iodo-2-ethylbutanoic acid | Iodine atom instead of bromine | Iodine provides different leaving group properties compared to bromine. |
Uniqueness: The presence of both the bromine atom and the ethyl group in 2-Bromo-2-ethylbutanoic acid confers distinct reactivity compared to its analogs. The bromine atom acts as an excellent leaving group for substitution reactions, while the ethyl group adds steric bulk that can influence reaction pathways and selectivity .
2-Bromo-2-ethylbutanoic acid (C₆H₁₁BrO₂) is a branched-chain carboxylic acid with a butanoic acid backbone. Its structure features a central carbon (C₂) bonded to a bromine atom, an ethyl group (–CH₂CH₃), and two methyl groups (–CH₃). This configuration creates a quaternary carbon center at C₂, ruling out geometric isomerism due to the absence of double bonds or stereogenic centers. The carboxylic acid group (–COOH) resides at C₁, contributing to its acidic nature (pKa ~3.3).
Key Structural Features:
| Functional Group | Position | Impact |
|---|---|---|
| Carboxylic acid | C₁ | Acidity, reactivity |
| Bromine | C₂ | Leaving group, steric hindrance |
| Ethyl group | C₂ | Steric bulk, electron donation |
The compound’s properties are governed by its polar carboxylic acid group and non-polar alkyl chains.
Physical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 195.05 g/mol | |
| Solubility | Organic solvents (e.g., DCM), limited aqueous solubility | |
| Boiling point | Not explicitly reported | – |
| Density | ~1.5 g/cm³ (estimated) |
Chemical Behavior:
IR spectra provide critical functional group identification:
While specific data for this compound is limited, analogous structures suggest:
Electron ionization MS would show:
No direct crystallographic data exists for 2-bromo-2-ethylbutanoic acid, but methodologies for related compounds provide insights:
The elimination chemistry of 2-bromo-2-ethylbutanoic acid follows the classical E2 mechanism when treated with strong bases under appropriate conditions [8] [9]. The presence of beta-hydrogens on both the ethyl substituent and the butanoic acid chain provides multiple pathways for elimination, with regioselectivity governed by Zaitsev's rule favoring formation of the more substituted alkene products [8] [10].
The E2 elimination mechanism proceeds through a concerted pathway where base-induced deprotonation of a beta-hydrogen occurs simultaneously with departure of the bromide leaving group [8] [10]. This concerted process requires an antiperiplanar arrangement of the beta-hydrogen and bromine atom in the transition state, which influences the stereochemical outcome of the reaction [9] [10].
Strong bases such as potassium tert-butoxide in tert-butanol are particularly effective for promoting E2 elimination reactions of 2-bromo-2-ethylbutanoic acid [8]. Under these conditions, the major elimination product is 2-ethyl-2-butene, formed through removal of a beta-hydrogen from the ethyl substituent [8] [11]. The reaction typically proceeds with yields of 80-90% when conducted at elevated temperatures (80-100°C) [8].
The elimination reaction can also be promoted using other strong bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in polar aprotic solvents [8]. These conditions often provide improved yields and faster reaction rates compared to alkoxide bases, particularly when the formation of alpha,beta-unsaturated carbonyl compounds is desired [11].
Temperature plays a crucial role in determining the competition between substitution and elimination pathways [12]. At elevated temperatures (>80°C), elimination reactions are kinetically favored over substitution, following the general trend observed for tertiary and quaternary alkyl halides [8] [9].
| Base | Solvent | Temperature (°C) | Primary Product | Yield (%) |
|---|---|---|---|---|
| KOtBu | tert-Butanol | 80 | 2-Ethyl-2-butene | 85 |
| DBU | DMF | 100 | 2-Ethyl-2-butene | 90 |
| Pyridine | Toluene | 120 | 2-Ethyl-2-butene | 65 |
The oxidation and reduction chemistry of 2-bromo-2-ethylbutanoic acid encompasses transformations of both the carboxyl group and the alpha-brominated carbon center [14]. These reactions provide access to diverse functionalized derivatives while maintaining or modifying the alpha-substitution pattern.
Oxidative transformations of the carboxyl group can be achieved using strong oxidizing agents such as potassium permanganate under basic conditions . This reaction converts the carboxylic acid to the corresponding carboxylate salt, which can be further processed to yield ketones or aldehydes through controlled oxidation protocols . Chromium trioxide in acidic media provides an alternative oxidation pathway, often yielding ketone derivatives through oxidative decarboxylation mechanisms .
Reduction reactions of 2-bromo-2-ethylbutanoic acid typically target the carboxyl group while preserving the alpha-bromine substituent . Lithium aluminum hydride in anhydrous ether effectively reduces the carboxylic acid to the corresponding primary alcohol, 2-bromo-2-ethylbutanol, with excellent yields (85-95%) . This reduction proceeds through formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed to yield the alcohol product.
Selective reduction of the alpha-bromine can be achieved using zinc metal in acidic conditions . This reaction proceeds through single-electron transfer mechanisms, generating radical intermediates that are subsequently protonated to yield 2-ethylbutanoic acid [15] . The reaction is particularly useful for removal of alpha-halogen substituents while preserving the carboxyl functionality.
Sodium borohydride in alcoholic solvents provides a milder reduction alternative, selectively reducing the carboxyl group to the alcohol while leaving the alpha-bromine intact . This selectivity makes it a valuable reagent for synthetic transformations requiring preservation of the halogen functionality.
| Reaction Type | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Reduction | LiAlH₄ | Anhydrous ether | 2-Bromo-2-ethylbutanol | 90 |
| Reduction | NaBH₄ | Alcoholic | 2-Bromo-2-ethylbutanol | 85 |
| Debromination | Zn/HCl | Acidic | 2-Ethylbutanoic acid | 80 |
Decarboxylation reactions of 2-bromo-2-ethylbutanoic acid proceed through multiple mechanistic pathways depending on the reaction conditions employed [16] [17]. The presence of the alpha-bromine substituent significantly influences the energetics and selectivity of these transformations [18] [16].
Thermal decarboxylation typically requires elevated temperatures (150-200°C) and proceeds through a concerted mechanism involving simultaneous carbon-carbon bond cleavage and carbon dioxide elimination [16] [17]. The electron-withdrawing effect of the bromine atom facilitates this process by stabilizing the resulting carbanion intermediate [17] [19]. The major product of thermal decarboxylation is 2-bromo-2-ethylbutane, formed with retention of the alpha-substitution pattern [16].
The Kolbe electrolysis provides an alternative decarboxylation pathway that proceeds under mild conditions through electrochemical oxidation [17] [20]. This reaction generates carboxyl radicals that subsequently lose carbon dioxide to form alkyl radicals [17]. The alkyl radicals can either undergo hydrogen abstraction or dimerization, depending on the reaction conditions and concentration [20].
Hunsdiecker-type decarboxylation reactions using silver salts and halogens offer excellent selectivity for formation of alpha-dihalogenated products [18] [20]. Treatment of the silver salt of 2-bromo-2-ethylbutanoic acid with bromine yields 2,2-dibromo-2-ethylbutane through radical decarboxylation mechanisms [18] [20].
Derivatization reactions of 2-bromo-2-ethylbutanoic acid provide access to numerous functional derivatives while preserving the alpha-bromine substituent [21] [22]. Fischer esterification using methanol and acid catalysis yields methyl 2-bromo-2-ethylbutanoate, an important synthetic intermediate for further transformations [21] [22].
Conversion to the acid chloride using thionyl chloride proceeds smoothly at low temperatures, providing 2-bromo-2-ethylbutanoyl chloride in quantitative yields [22]. This activated derivative undergoes facile reactions with nucleophiles to form amides, esters, and other carbonyl derivatives [22].
| Derivatization Type | Reagent | Product | Conditions |
|---|---|---|---|
| Esterification | MeOH/H⁺ | Methyl 2-bromo-2-ethylbutanoate | 65°C |
| Acid Chloride | SOCl₂ | 2-Bromo-2-ethylbutanoyl chloride | 0°C |
| Amidation | SOCl₂/NH₃ | 2-Bromo-2-ethylbutanamide | 25°C |
Computational investigations using density functional theory (DFT) have provided detailed insights into the reaction mechanisms and energetics of 2-bromo-2-ethylbutanoic acid transformations [23] [24]. These studies employ various levels of theory, including B3LYP and ωB97X-D functionals with appropriate basis sets, to model reaction pathways and transition states [25] [26].
DFT calculations of nucleophilic substitution reactions reveal that the SN2 mechanism proceeds through a well-defined transition state characterized by partial bond formation between the nucleophile and alpha-carbon, concurrent with partial carbon-bromine bond cleavage [27] [25]. The calculated activation energies for various nucleophiles correlate well with experimental reaction rates, validating the computational approach [25] [26].
Computational studies of elimination reactions demonstrate that the E2 mechanism involves a concerted transition state with significant carbocation character at the alpha-carbon [24] [28]. The calculated activation barriers for different beta-hydrogen elimination pathways explain the observed regioselectivity favoring formation of the more substituted alkene products [24].
Quantum mechanical investigations of decarboxylation mechanisms reveal multiple competing pathways depending on reaction conditions [29] [24]. Thermal decarboxylation proceeds through a six-membered cyclic transition state, while radical decarboxylation involves initial homolytic cleavage of the carboxyl carbon-carbon bond [29] [24].
Molecular orbital analysis using frontier molecular orbital (FMO) theory provides insights into the electronic properties governing reactivity [25] [30]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies determine nucleophilic and electrophilic reactivity patterns [25] [30].
Solvation effects have been incorporated into computational models using polarizable continuum models (PCM), revealing significant solvent-dependent changes in reaction energetics [24] [28]. These calculations explain the observed solvent effects on reaction rates and selectivity in experimental studies [24] [28].
Natural bond orbital (NBO) analysis quantifies the electron-withdrawing effect of the bromine substituent and its influence on carboxyl group reactivity [30]. The calculated partial charges and bond orders provide quantitative measures of electronic effects that govern chemical reactivity [25] [30].